Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group is attached to the piperidine ring, providing steric hindrance and influencing the compound’s reactivity.
Preparation Methods
The synthesis of tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the piperidine ring: The 1,3,4-oxadiazole ring is then coupled with a piperidine derivative through nucleophilic substitution or other suitable reactions.
Introduction of the tert-butyl group:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: This compound has a thiophene ring instead of a piperidine ring, leading to different chemical and biological properties.
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(7-15)10-14-13-8-17-10/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUUFCZXJXLLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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